molecular formula C24H22N4OS B3682234 Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]- CAS No. 309282-78-8

Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-

Cat. No.: B3682234
CAS No.: 309282-78-8
M. Wt: 414.5 g/mol
InChI Key: DNZUDMSATWZCQH-UHFFFAOYSA-N
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Description

“Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-” is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-” typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the triazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the phenyl rings or triazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activity. The presence of the triazole ring and phenyl groups suggests it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-” would depend on its specific interactions with molecular targets. The triazole ring and phenyl groups may allow it to bind to specific enzymes or receptors, modulating their activity. The thioether linkage could also play a role in its mechanism of action by influencing its chemical reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2,3-dimethylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-
  • Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,3-triazol-3-yl)thio]-
  • Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)oxy]-

Uniqueness

The uniqueness of “Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-” lies in its specific combination of functional groups and structural features. The presence of both the triazole ring and the thioether linkage may confer unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS/c1-17-10-9-15-21(18(17)2)25-22(29)16-30-24-27-26-23(19-11-5-3-6-12-19)28(24)20-13-7-4-8-14-20/h3-15H,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZUDMSATWZCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142189
Record name N-(2,3-Dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309282-78-8
Record name N-(2,3-Dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309282-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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